molecular formula C13H10Cl2N2O3S B5809921 METHYL 3-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE

METHYL 3-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE

Cat. No.: B5809921
M. Wt: 345.2 g/mol
InChI Key: KKQMABIOYQQXFZ-UHFFFAOYSA-N
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Description

METHYL 3-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a thiophene ring, a dichloroaniline moiety, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dichloroaniline Moiety: The dichloroaniline group is introduced via a nucleophilic substitution reaction, where a suitable dichloroaniline derivative reacts with the thiophene ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the dichloroaniline moiety, where nucleophiles such as amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

METHYL 3-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of METHYL 3-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

METHYL 3-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE can be compared with other similar compounds such as:

    METHYL 3-{[(3,5-DICHLOROANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE: Similar structure but with different chlorine substitution pattern, leading to variations in chemical reactivity and biological activity.

    METHYL 3-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}-5-NITROBENZOATE: Contains a nitro group instead of a thiophene ring, resulting in different chemical and biological properties.

Properties

IUPAC Name

methyl 3-[(3,4-dichlorophenyl)carbamoylamino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O3S/c1-20-12(18)11-10(4-5-21-11)17-13(19)16-7-2-3-8(14)9(15)6-7/h2-6H,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQMABIOYQQXFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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